molecular formula C22H19N3O4S B2866016 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 953196-21-9

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No. B2866016
CAS RN: 953196-21-9
M. Wt: 421.47
InChI Key: TVRSLGDSBOADPX-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a chemical compound that has shown potential in various scientific research applications. It is a heterocyclic compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Anti-inflammatory Applications

The compound has been studied for its potential anti-inflammatory properties. Derivatives of benzo[d]thiazol with piperidine and morpholine moieties have shown significant inhibition of COX-1 and COX-2 enzymes, which are key targets in the development of anti-inflammatory drugs . These findings suggest that our compound of interest could be a valuable lead in the design of new anti-inflammatory agents.

Antimicrobial Activity

Research indicates that similar structures with piperidinyl and benzothiazolyl groups exhibit notable antimicrobial activity . This suggests that “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate” could be effective against a range of bacterial and fungal pathogens, making it a candidate for further investigation in antimicrobial drug development.

Molecular Docking Studies

The compound’s structure allows it to fit well within the active sites of various enzymes, as indicated by molecular docking studies . This property is crucial for the development of enzyme inhibitors that can be used to treat diseases where such enzymes play a pivotal role.

properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c26-19(13-25-20(27)15-6-2-3-7-16(15)21(25)28)29-14-8-9-17-18(12-14)30-22(23-17)24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRSLGDSBOADPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate

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